(S)-1-Bromo-2-methylbutane

Chiral synthesis Enantiomeric purity Quality control

(S)-1-Bromo-2-methylbutane (CAS 534-00-9), also designated as (S)-(+)-1-bromo-2-methylbutane or (2S)-1-bromo-2-methylbutane, is a chiral secondary alkyl bromide with the molecular formula C5H11Br and a molecular weight of 151.04 g/mol. The compound exists as a clear, colorless liquid at ambient temperature with a boiling point of 121–122°C and a density of 1.223 g/mL at 25°C.

Molecular Formula C5H11B
Molecular Weight 151.04 g/mol
CAS No. 534-00-9
Cat. No. B1277395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Bromo-2-methylbutane
CAS534-00-9
Molecular FormulaC5H11B
Molecular Weight151.04 g/mol
Structural Identifiers
SMILESCCC(C)CBr
InChIInChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1
InChIKeyXKVLZBNEPALHIO-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Bromo-2-methylbutane (CAS 534-00-9): Chiral Alkyl Halide for Asymmetric Synthesis and Chiral Material Science


(S)-1-Bromo-2-methylbutane (CAS 534-00-9), also designated as (S)-(+)-1-bromo-2-methylbutane or (2S)-1-bromo-2-methylbutane, is a chiral secondary alkyl bromide with the molecular formula C5H11Br and a molecular weight of 151.04 g/mol [1]. The compound exists as a clear, colorless liquid at ambient temperature with a boiling point of 121–122°C and a density of 1.223 g/mL at 25°C . As a defined (S)-enantiomer with a stereogenic center at the C2 position bearing a methyl and an ethyl substituent, it belongs to the class of chiral alkylating agents employed in asymmetric synthesis and stereoselective transformations. The compound carries a well-documented specific optical rotation of [α]21/D +4.5° (c = 5 in chloroform), establishing a baseline stereochemical identity that distinguishes it from its (R)-antipode and from racemic mixtures .

(S)-1-Bromo-2-methylbutane (CAS 534-00-9): Why Racemic Mixtures and Achiral Analogs Cannot Substitute


In stereoselective synthesis and materials science applications, substitution of (S)-1-bromo-2-methylbutane with its (R)-antipode, racemic mixtures, or achiral alkyl bromides (e.g., 1-bromobutane, 1-bromo-3-methylbutane) produces fundamentally divergent stereochemical outcomes that compromise product function. The compound's chiral center at the C2 position, adjacent to the reactive bromomethyl moiety, directs the stereochemical course of subsequent nucleophilic substitutions, Grignard reagent formation, and alkylation reactions [1]. Surface chemistry studies demonstrate that even when structural isomers such as R-2-bromobutane (chiral center at C2 but with unbranched ethyl chain) are compared on identical chiral Cu surfaces, the reaction yields and enantioselectivities differ because the spatial relationship between the chiral center and the reaction center governs product distributions [2]. This structure-activity relationship confirms that generic substitution is not chemically equivalent and results in loss of enantiomeric integrity in downstream chiral products.

(S)-1-Bromo-2-methylbutane (CAS 534-00-9): Quantitative Comparative Evidence for Procurement and Selection


Stereochemical Integrity: Enantiomeric Purity Specifications and Optical Rotation Validation

The (S)-1-bromo-2-methylbutane product offered by major vendors is supplied with defined enantiomeric purity specifications that are verifiable by optical rotation measurement. The specific rotation [α]21/D is +4.5° (c = 5 in chloroform) for the pure (S)-enantiomer, with vendor specifications of 97–99% chemical purity by GC and confirmed stereochemical identity by FTIR . This contrasts with commercially available 'mixture of enantiomers, predominantly (S)' product grades with unspecified enantiomeric ratios (specified only as 95% chemical purity) .

Chiral synthesis Enantiomeric purity Quality control

Surface-Mediated Enantioselective Reactivity: Comparison with R-2-Bromobutane on Chiral Copper Surfaces

In a direct comparative study on naturally chiral Cu(643)R&S surfaces using temperature-programmed reaction spectroscopy, S-1-bromo-2-methylbutane and R-2-bromobutane exhibited distinct enantioselective behavior due to the differential positioning of the chiral center relative to the reaction centers. In S-1-bromo-2-methylbutane, the chiral carbon atom coincides with the β-hydride elimination reaction center, whereas in R-2-bromobutane the chiral carbon coincides with the debromination center [1] [2].

Enantioselective catalysis Surface chemistry Chiral recognition

Chiral Pool Synthesis: (S)-Enantiomer as a Defined Starting Material Derived from (S)-2-Methyl-1-butanol

(S)-1-Bromo-2-methylbutane can be synthesized via chiral pool methodology starting from commercially available (S)-2-methyl-1-butanol, which preserves the stereochemical configuration at the C2 position . This contrasts with racemic 1-bromo-2-methylbutane produced via non-stereoselective bromination of 2-methylbutane, which yields a racemic mixture requiring subsequent resolution . The chiral pool approach ensures direct access to the (S)-enantiomer without additional resolution steps.

Chiral pool synthesis Enantioselective synthesis Building block

Physical Property Stability: Potassium Carbonate Stabilization for Extended Storage

Commercial (S)-1-bromo-2-methylbutane is supplied with potassium carbonate stabilizer to prevent acid-catalyzed decomposition and maintain chemical integrity during storage and transport . The unstabilized compound is light-sensitive and prone to degradation upon exposure to moisture or acidic conditions.

Chemical stability Storage conditions Material integrity

(S)-1-Bromo-2-methylbutane (CAS 534-00-9): Evidence-Based Application Scenarios for Research and Industrial Use


Synthesis of Chiral Nematic Liquid Crystals (NLCs) for Optical Materials

(S)-1-Bromo-2-methylbutane serves as a key chiral precursor for the synthesis of chiral nematic liquid crystals, where the (S)-configuration of the 2-methylbutyl moiety imparts the required helical twisting power to the liquid crystal phase . The defined stereochemistry of the (S)-enantiomer is essential for achieving predictable and reproducible optical properties in the final NLC material. Substitution with racemic 1-bromo-2-methylbutane would produce a liquid crystal with diminished or uncontrolled chiroptical response. This application is documented across multiple authoritative vendor technical datasheets as the primary industrial use case [1].

Preparation of Optically Active Grignard Reagents for Asymmetric C–C Bond Formation

The compound is employed in the synthesis of optically active Grignard reagents (e.g., (S)-2-methylbutylmagnesium bromide), which serve as chiral nucleophiles in asymmetric carbon–carbon bond-forming reactions . The stereochemical integrity of the (S)-2-methylbutyl group is transferred to the target molecule, enabling the synthesis of enantiomerically enriched pharmaceuticals, agrochemicals, and fine chemicals. The branched 2-methylbutyl chain provides enhanced steric control during nucleophilic additions compared to unbranched alkyl Grignard reagents [1].

Chiral Alkylating Agent in Asymmetric Synthesis of Bioactive Molecules

As a chiral secondary alkyl bromide, (S)-1-bromo-2-methylbutane functions as an alkylating agent in stereoselective SN2 reactions where the (S)-configuration of the electrophile determines the stereochemical outcome of nucleophilic displacement . This property is exploited in the synthesis of chiral intermediates for pharmaceutical development, where the (S)-2-methylbutyl fragment serves as a stereodefined hydrophobic side chain. The compound's high enantiomeric purity (97–99%) ensures that the alkylation product retains the desired stereochemical configuration without contamination from the (R)-enantiomer .

Mechanistic Studies of Enantioselective Surface Chemistry and Heterogeneous Catalysis

The compound has been employed as a model chiral probe in fundamental surface science investigations of enantioselective heterogeneous catalysis on naturally chiral metal surfaces . The unique positioning of the chiral center relative to the β-hydride elimination reaction center (as opposed to the debromination center in R-2-bromobutane) makes (S)-1-bromo-2-methylbutane a structurally informative comparator for elucidating the molecular origins of enantiospecific surface reactivity . This application is relevant for researchers developing enantioselective heterogeneous catalysts for industrial chemical production.

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